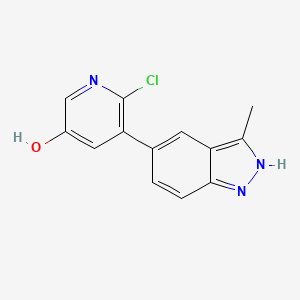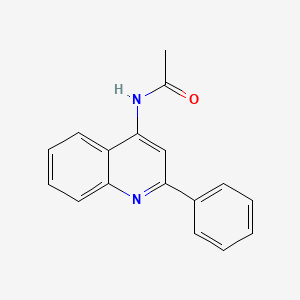
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate is an organic compound with a complex aromatic structure It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a nitro group attached to the naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate typically involves the nitration of ethyl naphthalene-2-carboxylate followed by a hydroxylation step. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the naphthalene ring. The hydroxylation step can be achieved using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Hydrolysis using aqueous sodium hydroxide or sulfuric acid.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-4-nitronaphthalene-2-carboxylate.
Reduction: Formation of ethyl 3-hydroxy-4-aminonaphthalene-2-carboxylate.
Substitution: Formation of 3-hydroxy-4-nitronaphthalene-2-carboxylic acid.
科学研究应用
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.
相似化合物的比较
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-hydroxy-2-nitronaphthalene-1-carboxylate: Similar structure but different position of the nitro group.
Mthis compound: Similar structure but different ester group.
3-Hydroxy-4-nitronaphthalene-2-carboxylic acid: Similar structure but without the ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
91901-71-2 |
|---|---|
分子式 |
C13H11NO5 |
分子量 |
261.23 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11NO5/c1-2-19-13(16)10-7-8-5-3-4-6-9(8)11(12(10)15)14(17)18/h3-7,15H,2H2,1H3 |
InChI 键 |
CNIAAYLKBIGAOG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)
![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)

![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)



![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)
